molecular formula C9H16N4O B2785053 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine CAS No. 1862434-15-8

4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine

Cat. No.: B2785053
CAS No.: 1862434-15-8
M. Wt: 196.254
InChI Key: PGLFAPOVRQWCRZ-UHFFFAOYSA-N
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Description

4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is a heterocyclic compound that features a morpholine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine typically involves the reaction of 4,5-dimethyl-1H-1,2,4-triazole with morpholine in the presence of a suitable base. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Chemistry

In chemistry, 4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

In medicine, this compound is investigated for its antimicrobial and anticancer properties. Its triazole ring is known to enhance the biological activity of many pharmaceutical compounds .

Industry

In the industrial sector, this compound is used in the production of agrochemicals and materials with specific properties, such as corrosion resistance and thermal stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl)morpholine stands out due to its dual-ring structure, which combines the properties of both morpholine and triazole rings. This unique combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-8-10-11-9(12(8)2)7-13-3-5-14-6-4-13/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGLFAPOVRQWCRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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